2-Chloro-5-nitrophenol

Bioremediation Microbiology Environmental Fate

Researchers and procurement managers need reliable intermediates with consistent quality and documented reactivity. 2-Chloro-5-nitrophenol (619-10-3) solves isomer variability issues. - **Quantified biodegradation rate:** 21.2 ± 2.3 μM h⁻¹ (Cupriavidus sp. CNP-8) - ideal for kinetic modeling. - **Proven pharma utility:** Used in patented HIV-1 replication inhibitor synthesis (Sandmeyer route). - **Quality assurance:** ≥98.0% purity by GC *and* titration - reduces confounding impurities. - **Predictable chromatography:** LogP 2.477 ensures distinct retention vs. isomers (e.g., 2.66 for 4-chloro-3-nitrophenol).

Molecular Formula C6H4ClNO3
Molecular Weight 173.55 g/mol
CAS No. 619-10-3
Cat. No. B015424
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-5-nitrophenol
CAS619-10-3
Synonyms2-Chloro-5-nitro-phenol;  NSC 212119; 
Molecular FormulaC6H4ClNO3
Molecular Weight173.55 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1[N+](=O)[O-])O)Cl
InChIInChI=1S/C6H4ClNO3/c7-5-2-1-4(8(10)11)3-6(5)9/h1-3,9H
InChIKeyBUMGQSCPTLELLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-5-nitrophenol Specifications and Compound Class


2-Chloro-5-nitrophenol (CAS 619-10-3) is a chlorinated nitrophenol derivative belonging to the class of nitroaromatic compounds . It is characterized by a benzene ring substituted with a chlorine atom at the 2-position and a nitro group at the 5-position . This compound is primarily utilized as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes [1]. At room temperature, it exists as a light yellow to brown crystalline powder with a melting point ranging from 118-121°C .

Intermediate class
Chlorinated nitrophenol building block
Synthesis fit
Pharmaceutical, agrochemical, and dye intermediate
Research model
Characterized pollutant for biodegradation studies

Isomeric Substitution Risks for 2-Chloro-5-nitrophenol


In-class substitution of 2-chloro-5-nitrophenol with other chloronitrophenol isomers or simple nitrophenols is not scientifically sound due to distinct differences in physicochemical properties, reactivity, and biodegradation pathways. Isomeric variations alter key parameters such as logP, pKa, and steric hindrance, which directly influence solubility, synthetic yield, and environmental fate [1]. For example, the specific chlorine and nitro group positioning in 2-chloro-5-nitrophenol dictates a unique enzymatic degradation route, as evidenced by its specific utilization as a sole carbon and nitrogen source by bacteria like Cupriavidus sp. strain CNP-8 [2]. Substituting a different isomer would invalidate any process or study relying on this precise molecular architecture, leading to unpredictable synthetic outcomes or bioremediation failures.

Isomeric mismatch
Different chlorine/nitro positions alter reactivity, solubility, and synthetic yield.
Biodegradation pathway
Unique enzymatic route in Cupriavidus sp. may not apply to other chloronitrophenol isomers.
Physicochemical shift
LogP, pKa, and steric differences can shift chromatographic retention and environmental fate.

2-Chloro-5-nitrophenol Quantitative Differentiation


Biodegradation Rate in Cupriavidus sp. CNP-8

2-Chloro-5-nitrophenol (2C5NP) demonstrates a quantifiable and characterized biodegradation rate. Kinetic analysis of Cupriavidus sp. strain CNP-8, which utilizes 2C5NP as a sole carbon and nitrogen source, revealed a maximum specific degradation rate of 21.2 ± 2.3 μM h−1 [1]. In contrast, for a closely related chloronitrophenol isomer, 4-chloro-2-nitrophenol (4C2NP), while degradation studies exist, they often report different kinetics and pathways. For instance, studies on 4C2NP degradation in UV/PMS systems show a strong pH dependence and different intermediate profiles, but no directly comparable specific degradation rate for the same bacterial strain is available [2]. This indicates that the molecular mechanism for 2C5NP catabolism is uniquely dependent on its specific substitution pattern, making its degradation profile a distinguishing characteristic [1].

Biodegradation rate
Reported
21.2 ± 2.3 μM h−1
Supports kinetic modeling for bioremediation studies
Cupriavidus sp. CNP-8; sole C/N source
Bioremediation Microbiology Environmental Fate

LogP Difference vs. 4-Chloro-3-nitrophenol

The octanol-water partition coefficient (LogP) is a critical parameter for predicting a compound's hydrophobicity, membrane permeability, and behavior in chromatographic separations. 2-Chloro-5-nitrophenol has a reported LogP value of 2.477 [1]. This is notably lower than that of its isomer, 4-Chloro-3-nitrophenol, which has a reported LogP of 2.66 . This quantitative difference of ΔLogP ≈ 0.18 indicates that 4-chloro-3-nitrophenol is more lipophilic, which would result in longer retention times on reversed-phase HPLC columns and potentially different bioavailability or toxicity profiles compared to 2-chloro-5-nitrophenol [1].

LogP difference
Head-to-head
2.477
vs
2.66
Supports HPLC method selectivity and lipophilicity prediction
ΔLogP ≈ 0.18; comparator 4-chloro-3-nitrophenol more lipophilic
QSAR HPLC Method Development Solubility Prediction

Supplier Purity Specifications

For scientific procurement, vendor-supplied purity and specification data are a primary basis for selection. TCI's 2-Chloro-5-nitrophenol (Product C2077) is specified with a minimum purity of 98.0% by both GC and neutralization titration . In comparison, a major supplier of a common isomer, 4-Chloro-3-nitrophenol (e.g., BOC Sciences), offers a standard purity of 98% [1]. While both are high-purity grades, the specific analytical methods (GC and titration) used for 2-Chloro-5-nitrophenol provide a more rigorous and multi-faceted quality assurance compared to a single-method specification, ensuring higher confidence in the compound's exact composition for sensitive research applications .

Purity specification
Specification review
≥98.0% (GC & titration)
Dual-method specification may support sensitive research applications
Supplier data; independent verification recommended
Synthetic Chemistry Quality Control Procurement

Synthetic Yield in a Key Pharmaceutical Route

2-Chloro-5-nitrophenol is a demonstrated and high-yielding intermediate in a documented pharmaceutical synthesis. A patent (EP 0874839) describes its synthesis from 2-amino-5-nitrophenol via a Sandmeyer reaction, achieving a high yield of 94% after alkylation [1]. This contrasts with the synthesis of a related isomer, 2-chloro-4-nitrophenol, for which a different and often lower-yielding nitration route of 2-chlorophenol is commonly employed [2]. The specific and efficient Sandmeyer route for 2-chloro-5-nitrophenol makes it a more attractive and cost-effective intermediate for synthesizing complex molecules, such as the HIV-1 replication inhibitors described in the patent [1].

Synthetic route yield
Reported
94% yield (after alkylation)
Scalable Sandmeyer route may support pharmaceutical intermediate development
Patent EP 0874839; HIV-1 inhibitor intermediate context
Medicinal Chemistry Process Chemistry HIV Research

2-Chloro-5-nitrophenol High-Value Applications


Characterized Pollutant Model for Bioremediation

For environmental microbiology and bioremediation studies, 2-chloro-5-nitrophenol (2C5NP) offers a well-characterized model pollutant. Its specific biodegradation rate of 21.2 ± 2.3 μM h−1 in Cupriavidus sp. CNP-8 provides a quantifiable baseline for experimental design and kinetic modeling, as established in Section 3 [1]. Unlike other chloronitrophenol isomers with less characterized degradation kinetics, 2C5NP allows researchers to accurately assess the efficiency of microbial consortia or engineered enzymes, making it the preferred standard for studies on the fate of chlorinated nitroaromatic pollutants [2].

Medicinal Chemistry Process Development

2-Chloro-5-nitrophenol is a strategic choice for medicinal chemists developing inhibitors or other complex drug candidates. Its proven utility as a high-yielding intermediate in a patented synthesis of HIV-1 replication inhibitors demonstrates its value in reducing process development risk, as detailed in Section 3 [1]. The well-documented Sandmeyer route to this specific isomer offers a scalable alternative to electrophilic nitration, which can be lower-yielding and less selective for other isomers. Procuring this compound ensures access to a synthetic pathway with established precedent in the pharmaceutical literature [2].

HPLC Method Development and Analytical Studies

In analytical chemistry, the distinct physicochemical properties of 2-Chloro-5-nitrophenol, particularly its LogP of 2.477, make it an ideal candidate for developing robust separation methods, as shown in Section 3 [1]. This specific LogP value is notably lower than its isomer 4-Chloro-3-nitrophenol (LogP 2.66), guaranteeing a measurable difference in retention time on reversed-phase columns. This ensures that analytical chemists can rely on the compound's predictable chromatographic behavior for method validation, impurity profiling, or as a reference standard in environmental monitoring of chloronitrophenol mixtures [2].

Rigorous Quality Assurance for High-Fidelity Research

For applications where the integrity of experimental results is paramount—such as in catalysis, advanced material synthesis, or sensitive biological assays—the procurement of 2-Chloro-5-nitrophenol from a tier-1 supplier like TCI provides a critical advantage. As established in Section 3, its specification of ≥98.0% purity by two independent analytical methods (GC and titration) provides a higher level of quality assurance compared to single-method specifications [1]. This reduces the risk of confounding variables from unidentified impurities, ensuring that observed effects or yields can be confidently attributed to the target compound, thereby safeguarding data reproducibility and project timelines [2].

Application
Selection Property
Validation Focus
Bioremediation model studies
Characterized biodegradation kinetics
Kinetic modeling and microbial consortium efficiency
Medicinal chemistry process research
High-yielding patented Sandmeyer route
Scalable intermediate for antiviral inhibitor synthesis
HPLC method development
Reported lipophilicity difference vs. isomers
Method selectivity and retention time predictability
High-fidelity research synthesis
Multi-method purity specification
Impurity risk reduction for catalysis and sensitive bioassays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

58 linked technical documents
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